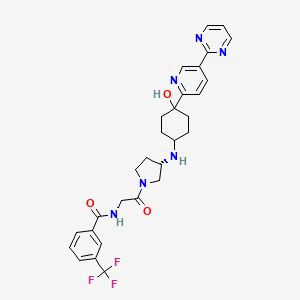

PF-4136309

Beschreibung

Overview of Chemokine (C-C Motif) Receptor 2 (CCR2) Antagonism in Disease Pathogenesis

CCR2 is a G-protein coupled receptor predominantly expressed on monocytes and macrophages, as well as other immune cells like lymphocytes. newdrugapprovals.orgnih.govnih.gov Its activation by ligands, primarily CCL2, triggers chemotaxis, directing the movement of these cells. newdrugapprovals.orgnih.gov This directed migration plays a critical role in initiating and perpetuating inflammatory responses. newdrugapprovals.orgresearchgate.net

Dysregulation of the CCL2-CCR2 axis is implicated in the pathogenesis of a wide array of diseases, including but not limited to:

Inflammatory and Autoimmune Diseases: The recruitment of monocytes and macrophages to affected tissues contributes to the inflammatory cascade in conditions such as rheumatoid arthritis and multiple sclerosis. researchgate.netresearchgate.net

Metabolic Diseases: The interaction of MCP-1 and CCR2 has been linked to the development of atherosclerosis, obesity, and insulin (B600854) resistance. researchgate.net

Cancer: The CCL2-CCR2 axis is crucial for the recruitment of tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs) to the tumor microenvironment, influencing tumor progression, metastasis, and response to therapy. nih.govresearchgate.net

Fibrotic Diseases: CCL2/CCR2 signaling is involved in the recruitment and activation of immune cells that contribute to fibrosis in various organs, including the liver, kidneys, and lungs. nih.govresearchgate.netfrontiersin.org

Neurological Disorders: CCR2 is involved in the activation of the immune system in neurodegenerative disorders, and modulating the CCR2/CCL2 axis has been suggested as a therapeutic approach. researchgate.netresearchgate.net

Antagonizing CCR2 aims to disrupt the recruitment and function of these immune cells, thereby mitigating inflammation, reducing tissue damage, and potentially altering the disease course. newdrugapprovals.orgresearchgate.netplos.org

Historical Context of PF-4136309 Development

The development of this compound emerged from broader research efforts focused on identifying potent and selective CCR2 antagonists. Early work by Incyte Corporation led to the development of INCB3284, another potential CCR2 antagonist that entered phase II clinical trials for rheumatoid arthritis and type II diabetes. researchgate.net Pfizer further modified the structure of INCB3284, leading to the discovery and development of this compound (also referred to as INCB8761). nih.govresearchgate.net

Structure-activity relationship studies were instrumental in identifying this compound from a series of (S)-3-aminopyrrolidine compounds. nih.govresearchgate.net These studies focused on optimizing the compound's potency, selectivity, and pharmacokinetic profile. nih.gov this compound was identified as a compound with potent CCR2 antagonistic activity, high selectivity over other chemokine receptors and GPCRs, weak hERG activity, and a promising in vitro and in vivo ADMET (absorption, distribution, metabolism, and excretion, and toxicology) profile. nih.govresearchgate.net

Rationale for Investigating this compound as a Therapeutic Agent

The rationale for investigating this compound as a therapeutic agent is firmly rooted in the established role of the CCL2-CCR2 axis in driving pathological processes across numerous diseases. nih.govresearchgate.netresearchgate.net By blocking CCR2, this compound is hypothesized to interfere with the recruitment of inflammatory monocytes and macrophages, which are key contributors to tissue damage and disease progression. newdrugapprovals.orgnih.govresearchgate.net

Preclinical studies have provided significant support for this rationale. For instance, in murine models of focal segmental glomerulosclerosis (FSGS), a CCR2 antagonist led to a rapid and sustained reduction in proteinuria and improvements in renal function, highlighting the potential in kidney diseases. plos.org Research in pancreatic ductal adenocarcinoma (PDAC) models demonstrated that inhibiting CCR2 decreased tumor burden by blocking monocyte infiltration and creating a tumor microenvironment more favorable for anti-tumor T cell activity. aacrjournals.org Studies in breast cancer models have also investigated the effects of targeting TAMs with this compound. frontiersin.org

The potent and selective nature of this compound, coupled with its favorable preclinical profile, made it a valuable tool for academic researchers to further explore the therapeutic potential of CCR2 antagonism in various disease contexts. nih.govresearchgate.netglpbio.com Its oral bioavailability in preclinical species also supported its investigation as a potential oral therapeutic. glpbio.commedchemexpress.com

Detailed research findings from preclinical studies underscore the impact of this compound on CCR2-mediated cellular functions. The compound has demonstrated potent inhibition of human, mouse, and rat CCR2 in binding assays and chemotaxis assays. nih.govmedchemexpress.com

| Species | Assay Type | IC₅₀ (nM) | Citation |

| Human | CCR2 Binding | 5.2 | glpbio.commedchemexpress.com |

| Mouse | CCR2 Binding | 17 | nih.govmedchemexpress.com |

| Rat | CCR2 Binding | 13 | nih.govmedchemexpress.com |

| Human | Chemotaxis | 3.9 | medchemexpress.comcaymanchem.com |

| Mouse | Chemotaxis | 16 | nih.govmedchemexpress.com |

| Rat | Chemotaxis | 2.8 | nih.govmedchemexpress.com |

Furthermore, this compound has been shown to inhibit CCR2-mediated signaling events, such as intracellular calcium mobilization and ERK phosphorylation, with low nanomolar potency. nih.govglpbio.commedchemexpress.com

The investigation of this compound in academic research continues to contribute to the understanding of CCR2 biology and the potential of CCR2 antagonism as a therapeutic strategy for a range of inflammatory and immune-mediated diseases.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[2-[(3S)-3-[[4-hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31F3N6O3/c30-29(31,32)21-4-1-3-19(15-21)27(40)36-17-25(39)38-14-9-23(18-38)37-22-7-10-28(41,11-8-22)24-6-5-20(16-35-24)26-33-12-2-13-34-26/h1-6,12-13,15-16,22-23,37,41H,7-11,14,17-18H2,(H,36,40)/t22?,23-,28?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNSVOHSYDRPBGI-CBQRAPNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC2CCN(C2)C(=O)CNC(=O)C3=CC(=CC=C3)C(F)(F)F)(C4=NC=C(C=C4)C5=NC=CC=N5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1NC2CCC(CC2)(C3=NC=C(C=C3)C4=NC=CC=N4)O)C(=O)CNC(=O)C5=CC(=CC=C5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31F3N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201026041 | |

| Record name | N-[2-[(3S)-3-[[4-Hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341224-83-6 | |

| Record name | PF-4136309 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1341224836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-[(3S)-3-[[4-Hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-4136309 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M2595V4KT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Characterization of Pf 4136309

Target Specificity and Selectivity

PF-4136309 functions as a specific antagonist of CCR2, a G-protein coupled receptor predominantly found on the surface of monocytes and macrophages. nih.govcancer.gov The primary ligand for CCR2 is the monocyte chemoattractant protein-1 (MCP-1), also known as CCL2. nih.govcancer.gov The interaction between MCP-1 and CCR2 is a critical signaling pathway that induces chemotaxis, the directed migration of monocytes and macrophages to sites of inflammation where MCP-1 levels are elevated. nih.gov By binding to CCR2, this compound blocks the binding of CCL2, thereby inhibiting the activation of the receptor and subsequent signal transduction. cancer.gov This action can suppress inflammatory processes, angiogenesis, and tumor cell migration and proliferation. cancer.gov

This compound demonstrates potent antagonistic activity by binding to CCR2 across different species, including humans, mice, and rats. medchemexpress.comadooq.com The compound's binding affinity is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the receptor's activity. For human CCR2, this compound exhibits an IC50 value of 5.2 nM. selleckchem.commedchemexpress.comadooq.com It is also a potent antagonist for the murine CCR2, with IC50 values of 17 nM in mouse binding assays and 13 nM in rat binding assays. nih.govmedchemexpress.com

| Species | Receptor | IC50 Value (nM) | Reference |

|---|---|---|---|

| Human | CCR2 | 5.2 | selleckchem.commedchemexpress.comadooq.com |

| Mouse | CCR2 | 17 | nih.govmedchemexpress.com |

| Rat | CCR2 | 13 | nih.govmedchemexpress.com |

The binding of this compound to CCR2 effectively inhibits downstream signaling pathways that are typically initiated by the binding of MCP-1. nih.govmedchemexpress.com Key signaling events that are inhibited include intracellular calcium mobilization and the phosphorylation of extracellular signal-regulated kinase (ERK). nih.govselleckchem.commedchemexpress.com

Activation of G-protein coupled receptors like CCR2 often leads to a rapid increase in the concentration of intracellular free calcium, which acts as a second messenger in various cellular processes. nih.govresearchgate.net this compound potently inhibits this CCR2-mediated intracellular calcium mobilization, demonstrating an IC50 value of 3.3 nM. nih.govmedchemexpress.com

The CCR2 signaling cascade also involves the activation of the mitogen-activated protein kinase (MAPK) pathway, of which ERK is a key component. frontiersin.org The phosphorylation of ERK is a critical step in regulating cellular processes such as proliferation and differentiation. frontiersin.org this compound is highly effective at inhibiting ERK phosphorylation, with a reported IC50 value of 0.5 nM. nih.govmedchemexpress.com

| Signaling Event | IC50 Value (nM) | Reference |

|---|---|---|

| Intracellular Calcium Mobilization | 3.3 | nih.govmedchemexpress.com |

| ERK Phosphorylation | 0.5 | nih.govmedchemexpress.com |

A critical aspect of the pharmacological profile of this compound is its high selectivity for CCR2 over other related chemokine receptors. nih.gov In screening assays, the compound showed no significant inhibitory activity at a concentration of 1 μM when tested against a panel of over 50 ion channels, transporters, and other G-protein coupled receptors. nih.gov This panel included other chemokine receptors such as CCR1, CCR3, CCR5, CXCR3, and CXCR5. nih.gov The selectivity for CCR2 over the closely related CCR5 is a notable feature, as some compounds can exhibit dual affinity. nih.govbiorxiv.org The structural basis for this selectivity lies in how this compound interacts with the binding pocket of the receptor, extending into a major subpocket and interacting with specific amino acid residues that are conserved in CCR2 but not in CCR5. nih.gov

Inhibition of CCR2-Mediated Signaling Events

Mechanism of Action

This compound exerts its pharmacological effects by specifically targeting the CCR2 receptor, thereby interfering with a key pathway involved in monocyte and macrophage migration.

This compound functions as a direct antagonist of the CCR2 receptor. cancer.gov It physically binds to the receptor, which in turn prevents the binding of its specific ligand, Chemokine (C-C motif) Ligand 2 (CCL2), also known as Monocyte Chemoattractant Protein-1 (MCP-1). bioworld.comcancer.gov This inhibitory action is potent, with studies demonstrating significant activity across different species. The compound exhibits a high binding affinity for human, mouse, and rat CCR2. medchemexpress.com The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, for binding to human CCR2 is 5.2 nM. medchemexpress.combioworld.com

Table 1: this compound IC50 Values for CCR2 Binding

| Species | IC50 (nM) |

| Human | 5.2 medchemexpress.com |

| Mouse | 17 medchemexpress.com |

| Rat | 13 medchemexpress.com |

By blocking the binding of CCL2 to CCR2, this compound effectively inhibits the subsequent activation of the receptor and the downstream intracellular signaling pathways. cancer.gov The binding of CCL2 to CCR2 normally triggers a cascade of events, including intracellular calcium mobilization and the phosphorylation of extracellular signal-regulated kinase (ERK). medchemexpress.comnih.gov this compound has been shown to be a potent inhibitor of these CCR2-mediated signaling events. medchemexpress.comnih.gov Specifically, it inhibits intracellular calcium mobilization with an IC50 value of 3.3 nM and ERK phosphorylation with an IC50 of 0.5 nM. medchemexpress.comnih.gov

Table 2: this compound IC50 Values for CCR2 Signaling Events

| Signaling Event | IC50 (nM) |

| Intracellular Calcium Mobilization | 3.3 medchemexpress.comnih.gov |

| ERK Phosphorylation | 0.5 medchemexpress.comnih.gov |

A primary biological function of the CCL2/CCR2 axis is to induce chemotaxis, the directed migration of cells, particularly monocytes and macrophages, to sites of inflammation. nih.govbioworld.com this compound effectively inhibits this MCP-1-induced chemotaxis. bioworld.com Its potency in blocking this cellular migration has been demonstrated in various assays. In a human chemotaxis activity assay, this compound showed an IC50 of 3.9 nM. medchemexpress.combioworld.com The compound is also potent in mouse and rat chemotaxis assays, with IC50 values of 16 nM and 2.8 nM, respectively. medchemexpress.comnih.gov

Table 3: this compound IC50 Values for Chemotaxis Inhibition

| Species/Assay | IC50 (nM) |

| Human Chemotaxis | 3.9 medchemexpress.combioworld.com |

| Human Whole Blood Assay | 19 nih.gov |

| Mouse Chemotaxis | 16 medchemexpress.comnih.gov |

| Rat Chemotaxis | 2.8 medchemexpress.comnih.gov |

Pharmacokinetic Profile (Excluding Dosage/Administration)

Preclinical studies in animal models have characterized the pharmacokinetic properties of this compound, revealing its behavior regarding absorption and elimination.

This compound is characterized as being orally bioavailable. medchemexpress.comselleckchem.com Following oral administration in preclinical species, the compound is absorbed rapidly. medchemexpress.comnih.gov In rats, the time to reach peak plasma concentration (Tmax) is 1.2 hours, while in dogs, it is 0.25 hours. medchemexpress.com Studies have shown that this compound is well-absorbed, with an oral bioavailability of 78% in both rats and dogs. medchemexpress.comnih.gov

The elimination half-life of this compound has been determined in preclinical models. Following intravenous administration, the compound exhibited a moderate half-life of 2.5 hours in rats and 2.4 hours in dogs. medchemexpress.comnih.gov A similar half-life was observed in both species following oral dosing. medchemexpress.com

Table 4: Preclinical Pharmacokinetic Parameters of this compound

| Species | Parameter | Value |

| Rat | Oral Bioavailability | 78% medchemexpress.com |

| Tmax (Oral) | 1.2 h medchemexpress.com | |

| Half-life (IV) | 2.5 h medchemexpress.com | |

| Dog | Oral Bioavailability | 78% medchemexpress.com |

| Tmax (Oral) | 0.25 h medchemexpress.com | |

| Half-life (IV) | 2.4 h medchemexpress.com |

Metabolic Pathways

Research into the metabolic profile of this compound has primarily focused on its interaction with key metabolic enzymes and its stability in preclinical in vitro systems. These studies are crucial for understanding the compound's disposition and potential for drug-drug interactions.

In Vitro Metabolic Stability

The metabolic stability of this compound was evaluated using human liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. In these assays, this compound demonstrated a moderate intrinsic clearance. nih.gov The observed half-life (t1/2) of the compound when incubated with human liver microsomes was 89 minutes. nih.gov This finding indicates that this compound is subject to metabolic breakdown in the liver, although not at a rapid rate.

Interaction with Cytochrome P450 Enzymes

Further investigations focused on the compound's potential to inhibit or induce major cytochrome P450 enzymes, which is a critical factor in predicting drug-drug interactions. Studies showed that this compound is not a significant inhibitor of the five major CYP isozymes responsible for the metabolism of most clinical drugs. medchemexpress.com Specifically, the IC50 values against CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 were all determined to be greater than 30 μM. medchemexpress.com

In addition to inhibition studies, the potential for this compound to induce the expression of these enzymes was also assessed. The research concluded that this compound does not act as a CYP inducer at concentrations up to 30 μM. medchemexpress.com This lack of significant inhibition or induction of key CYP450 enzymes suggests a lower likelihood of this compound altering the metabolic clearance of co-administered drugs that are substrates for these enzymes.

Interactive Data Table: In Vitro Metabolic Profile of this compound

| Parameter | Assay System | Finding |

| Metabolic Stability | Human Liver Microsomes | Moderate intrinsic clearance; t1/2 = 89 minutes. nih.gov |

| CYP Inhibition | Five major CYP isozymes (1A2, 2C9, 2C19, 2D6, 3A4) | Not an inhibitor; IC50 >30 μM for all tested isozymes. medchemexpress.com |

| CYP Induction | Not specified | Not an inducer at concentrations up to 30 μM. medchemexpress.com |

Preclinical Research and Disease Models

Role of CCL2/CCR2 Axis in Pathophysiological Processes

The CCL2/CCR2 signaling axis plays a significant role in various disease processes by mediating the recruitment and activity of monocytes and macrophages. newdrugapprovals.orgcancer.govbioworld.comnih.govresearchgate.netmdpi.com

Inflammation

The binding of CCL2 to CCR2 induces chemotaxis, leading to the migration of monocytes and macrophages to inflammatory sites. bioworld.comnih.gov The accumulation of these cells can contribute to tissue destruction and the deterioration of chronic inflammatory states. bioworld.comnih.gov The CCL2/CCR2 axis is implicated in the pathogenesis of conditions characterized by inflammation, such as osteoarthritis, where it influences immune cell recruitment and affects chondrocyte behavior. researchgate.net Targeting this axis has emerged as a potential therapeutic approach for inflammatory and autoimmune diseases. bioworld.comnih.govnih.govbiorxiv.org

Angiogenesis

The CCL2/CCR2 axis has been shown to play a role in angiogenesis. newdrugapprovals.orgcancer.gov Tumor-associated macrophages (TAMs), whose recruitment is mediated by CCL2/CCR2, can stimulate angiogenesis within the tumor microenvironment. mdpi.comnih.gov Preclinical data suggests that inhibiting the CCL2/CCR2 pathway may inhibit angiogenesis. newdrugapprovals.orgcancer.gov

Tumor Cell Migration and Proliferation

CCL2/CCR2 signaling can influence tumor cell migration and proliferation. newdrugapprovals.orgcancer.govthno.orgoncotarget.com CCL2 can directly stimulate the proliferation and migration of certain cancer cell lines. oncotarget.com It can also induce the expression of metalloproteinases in cancer cells, which contributes to increased invasion. oncotarget.com The CCL2-CCR2 axis is understood to induce macrophage migration into the tumor microenvironment, stimulating tumor proliferation and invasion. thno.org Preclinical studies with PF-04136309 have indicated that it may inhibit tumor cell migration and proliferation. newdrugapprovals.orgcancer.gov

Immune Cell Trafficking and Infiltration

The CCL2/CCR2 axis is crucial for the mobilization and recruitment of bone marrow-derived monocytes into solid tumors. researchgate.netnih.govresearchgate.netnih.gov CCR2 is expressed on monocytes, myeloid-derived suppressor cells (MDSCs), and macrophages, and blocking the binding of CCL2 to CCR2 on these cells inhibits their migration. researchgate.netresearchgate.net This axis is particularly important for the recruitment of TAMs in pancreatic ductal adenocarcinoma (PDAC), contributing to an immunosuppressive tumor microenvironment. researchgate.netresearchgate.net Preclinical models have demonstrated that blocking CCR2 can lead to the recovery of antitumor immunity. researchgate.net PF-04136309 has been shown to significantly block monocyte trafficking in blood and CCR2+ myeloid cell infiltration into the tumor microenvironment in preclinical models. tmc.edu

Efficacy Studies in Preclinical Models

PF-4136309 has been evaluated in various preclinical disease models, particularly in oncology.

Oncology Models

In preclinical oncology models, PF-04136309 has demonstrated effects related to inhibiting the CCL2/CCR2 axis and its downstream consequences. In a mouse model of pancreatic cancer, a CCR2 antagonist, including PF-04136309, was shown to block the mobilization of CCR2+ monocytes from bone marrow to tumors, leading to TAM depletion and inhibition of tumor growth and distant metastasis. researchgate.net Studies have indicated that targeting tumor-infiltrating macrophages and inflammatory monocytes by inhibiting CCR2 decreases the number of tumor-initiating cells in pancreatic tumors. nih.gov Targeting CCR2 has also been shown to improve chemotherapeutic efficacy and inhibit metastasis in these models. nih.gov

While this compound has shown promise in preclinical oncology models by reducing inflammatory monocytes and impacting TAMs, the translation of these findings to clinical efficacy has faced challenges. nih.govbiorxiv.orgresearchgate.net Some studies in preclinical breast cancer brain metastasis models found that CCR2 antagonism did not sufficiently impede metastasis, although it did block monocyte trafficking and myeloid cell infiltration. tmc.edu Research using tumor organoid models for breast cancer also indicated that these models, which better represent the tumor microenvironment than 2D cultures, required higher drug doses and longer exposure times for this compound to show effects, and phenomena like macrophage distribution and drug resistance were masked in 2D culture. nih.gov

Interactive Data Table (Example based on reported IC50 values):

| Compound | Target | Species | IC50 (nM) | Source |

| This compound | CCR2 | Human | 5.2 | cenmed.commedchemexpress.commedkoo.comfocusbiomolecules.com |

| This compound | CCR2 | Mouse | 17 | cenmed.commedchemexpress.commedkoo.comfocusbiomolecules.com |

| This compound | CCR2 | Rat | 13 | cenmed.commedchemexpress.commedkoo.comfocusbiomolecules.com |

Reduction of Tumor-Infiltrating Macrophages (TAMs)

Studies in mouse models of pancreatic cancer have shown that PF-04136309 can block the mobilization of CCR2+ monocytes from the bone marrow to tumors, leading to a depletion of TAMs within the tumor microenvironment researchgate.net. Targeting CCR2 or CSF1R, another myeloid cell receptor, has been shown to decrease the number of tumor-infiltrating CD11b+ Ly6G− Ly6CLo F4/80Hi MHCII+ macrophages, CD11b+ Ly6G− Ly6CHi F4/80Mid-MHCII+ inflammatory monocytes, and CD11b+ Ly6G− Ly6Clo CD11cHi MHCIIHi dendritic cells in tumor tissue researchgate.netnih.gov. This reduction in TAMs is a key mechanism by which this compound is thought to exert its effects in PDAC.

Impact on Tumor Microenvironment Immunosuppression

The presence of TAMs contributes significantly to the immunosuppressive nature of the PDAC TME, hindering effective anti-tumor immune responses researchgate.netamegroups.orgmednexus.orgjci.org. By reducing the infiltration of monocytes and macrophages, this compound can influence this immunosuppressive environment researchgate.netnih.gov. Preclinical data suggests that targeting CCR2 can relieve immunosuppression nih.gov. Tumor-educated macrophages have been shown to directly enhance the tumor-initiating capacity of pancreatic tumor cells by activating STAT3, thereby facilitating macrophage-mediated suppression of CD8+ T lymphocytes nih.gov. Blocking CCR2 signaling can overcome macrophage-induced CD8+ CTL suppression nih.gov.

Effects on Tumor Growth and Metastasis

In mouse models of pancreatic cancer, the depletion of TAMs resulting from CCR2 antagonism by PF-04136309 has been shown to inhibit tumor growth and distant metastasis researchgate.net. Targeting CCR2 or CSF1R has been demonstrated to inhibit metastasis in preclinical studies nih.gov.

Improvement of Chemotherapeutic Responses in Combination Therapies

Targeting tumor-infiltrating macrophages by inhibiting CCR2 or CSF1R has been shown to improve chemotherapeutic efficacy in preclinical models nih.gov. Studies have investigated PF-04136309 in combination with standard chemotherapy treatments for PDAC researchgate.netresearchgate.netnih.govdrugbank.com. Blocking CCR2 and/or CSF1R has been suggested to improve the response to gemcitabine (B846) in PDAC tumors nih.gov. A clinical phase 1 trial targeting the CCL2/CCR2 signaling axis showed positive results regarding local tumor control when a CCR2 antagonist (including PF-04136309) was combined with FOLFIRINOX chemotherapy mednexus.orgnih.gov.

Influence on Tumor-Initiating Cells

Preclinical studies have indicated that targeting tumor-infiltrating macrophages and inflammatory monocytes by inhibiting CCR2 or CSF1R decreases the number of tumor-initiating cells in pancreatic tumors researchgate.netnih.gov. Macrophages can directly enhance the tumor-initiating properties of PDAC cells by activating STAT3 nih.gov. This crosstalk between TAMs and tumor-initiating cells through STAT3 regulates the chemotherapeutic response by repressing antitumor CTL activity nih.gov.

Colorectal Cancer (CRC) Metastasis

PF-04136309 has also been investigated in the context of colorectal cancer metastasis. Studies have shown that GOLM1, a protein overexpressed in CRC tissues, can promote CRC immune escape and metastasis by recruiting myeloid-derived suppressor cells (MDSCs) patsnap.comjcancer.orgnih.gov. PF-04136309, as a specific inhibitor of CCR2, has been shown to largely suppress GOLM1-mediated CRC metastasis in preclinical models patsnap.comjcancer.orgnih.gov. In vivo studies demonstrated that PF-04136309 can significantly reduce lung and liver metastasis and prolong survival in mouse models of CRC jcancer.org. This suggests that inhibiting the CCL2/CCR2 signal can suppress CRC progression and metastasis jcancer.orgnih.gov.

Suppression of GOLM1-Mediated Metastasis

Research has indicated that GOLM1 (GOLPH3) plays a role in promoting CRC metastasis. nih.govjcancer.org. Overexpression of GOLM1 has been shown to promote CRC immune escape and metastasis, partly by facilitating the recruitment of myeloid-derived suppressor cells (MDSCs) nih.govjcancer.org. This compound, as a specific inhibitor of CCR2, has been shown to largely suppress GOLM1-mediated CRC metastasis in preclinical models nih.govjcancer.orgresearchgate.netlarvol.com. Studies using in vivo cecum orthotopic models have demonstrated that PF-04136309 treatment can reduce tumor metastasis in models with GOLM1 overexpression researchgate.net.

Recruitment of Myeloid-Derived Suppressor Cells (MDSCs)

GOLM1 overexpression in CRC models has been linked to the upregulation of CCL2, which in turn leads to the recruitment of MDSCs nih.govjcancer.org. These MDSCs contribute to immune evasion and tumor progression nih.govjcancer.org. This compound, by inhibiting CCR2, has been found to significantly inhibit the recruitment of MDSCs in these models nih.govjcancer.org. This suggests that targeting the CCL2/CCR2 axis with this compound can prevent the trafficking of MDSCs driven by GOLM1-CCL2 signaling in CRC nih.govjcancer.org.

Breast Cancer Models

This compound has also been evaluated in breast cancer models, particularly in the context of the tumor microenvironment and its impact on drug resistance.

Effects on Tumor-Associated Macrophages and Drug Resistance

Tumor-associated macrophages (TAMs) are known to play a significant role in the tumor microenvironment, contributing to cancer progression and drug resistance nih.govnih.govresearchgate.net. In breast cancer models, the effects of targeting TAMs with this compound have been explored nih.gov. Studies utilizing 3D cancer models, which better recapitulate the in vivo tumor environment compared to 2D cultures, have been used to evaluate this compound nih.govresearchgate.net. These models involve co-culturing macrophages, cancer cells, and other relevant cells to mimic the tumor microenvironment researchgate.net. While specific detailed findings on this compound's effects on drug resistance in breast cancer models from the provided text are limited, the general rationale for using CCR2 inhibitors like this compound in cancer is to deplete TAMs and alter the tumor microenvironment, which could potentially impact drug resistance researchgate.netnih.gov. Preclinical studies targeting tumor-infiltrating macrophages by inhibiting CCR2 have shown a decrease in tumor-initiating cells and an improvement in chemotherapeutic efficacy in pancreatic cancer models, suggesting a potential mechanism that could be relevant in other cancers like breast cancer researchgate.netnih.gov.

Inflammatory Disease Models

Beyond oncology, this compound has been investigated in preclinical models of inflammatory diseases, where the CCL2/CCR2 axis is a key mediator of immune cell recruitment and inflammation rsc.orgnih.gov.

Osteoarthritis (OA) Pathogenesis and CCL2/CCR2 Signaling

Osteoarthritis is characterized by inflammation, cartilage degradation, and changes in joint homeostasis, with the CCL2/CCR2 axis playing a multifaceted role in its pathogenesis nih.gov. Increased levels of CCL2 have been detected in the synovial fluid of OA patients, and the CCL2/CCR2 axis is considered critical for recruiting monocytes/macrophages to the affected joint, leading to synovitis and cartilage destruction nih.gov. Blocking this pathway has been shown to considerably reduce inflammation and tissue damage in experimental OA models nih.gov. This compound, as a potent CCR2 antagonist, blocks the binding of CCL2 to CCR2 receptors on monocytes and macrophages, thereby inhibiting their migration and reducing inflammation nih.gov. This mechanism provides a rationale for its investigation in OA nih.gov.

Rheumatoid Arthritis

The chemokine system, including CCL2 and its receptor CCR2, has long been recognized for its involvement in the genesis and perpetuation of inflammatory conditions such as rheumatoid arthritis (RA) guidetopharmacology.org. CCR2 is expressed on monocytes and macrophages, cells that contribute significantly to the inflammatory processes within the joints in RA figshare.comcenmed.comnih.gov. The migration of these inflammatory cells to affected tissues is a critical step in the progression of the disease.

Inhibition of CCR2 has been proposed as a therapeutic strategy for rheumatoid arthritis guidetopharmacology.org. Preclinical studies utilizing small molecule inhibitors targeting CCR2 have demonstrated the capacity to disrupt the chemotaxis of inflammatory cells towards arthritic joints. This compound was developed by Pfizer, building upon the structure of INCB3284, a compound from Incyte Corporation that had entered phase II clinical trials for rheumatoid arthritis and type II diabetes guidetopharmacology.org. While the rationale for targeting CCR2 in RA is scientifically grounded in the role of monocyte and macrophage infiltration in joint inflammation, detailed preclinical data specifically evaluating this compound in established rheumatoid arthritis animal models were not prominently available within the provided search results, which focused more heavily on its investigation in oncology settings.

In Vivo Pharmacodynamic Markers

Studies investigating this compound in clinical trials, primarily in the context of pancreatic ductal adenocarcinoma, have provided insights into its effects on specific in vivo pharmacodynamic markers related to monocyte and macrophage populations. The hypothesized mechanism of action of PF-04136309 involves inhibiting the CCL2-induced trafficking of inflammatory monocytes from the bone marrow.

Peripheral Blood Inflammatory Monocyte (CD14+ CCR2+ IM) Levels

Treatment with PF-04136309 has been shown to decrease the levels of CD14+ CCR2+ inflammatory monocytes in the peripheral blood. This observation aligns with the expected effect of a CCR2 antagonist, which would impede the migration of these CCR2-expressing cells from the bone marrow into the circulation and subsequently to sites of inflammation or tumors.

Data from a phase 1b study of PF-04136309 in combination with chemotherapy in patients with metastatic pancreatic ductal adenocarcinoma indicated a decrease in peripheral blood CD14+ CCR2+ inflammatory monocyte levels.

Tumor-Associated Macrophage Depletion from Tumor

Tumor-associated macrophages (TAMs) are abundant in the tumor microenvironment and play a significant role in tumor progression and immunosuppression. The recruitment of TAMs is often mediated by the CCL2/CCR2 axis.

Studies involving PF-04136309 in pancreatic ductal adenocarcinoma have provided evidence suggesting that CCR2 blockade can lead to a reduction in TAM infiltration within the tumor microenvironment. This depletion of macrophages from the tumor is considered a key pharmacodynamic effect of CCR2 antagonism and supports the proposed mechanism of inhibiting myeloid cell recruitment to the tumor site.

Accumulation of CD14+ CCR2+ IM in Bone Marrow

According to the hypothesized mechanism of CCR2 inhibition, blocking the egress of inflammatory monocytes from the bone marrow could potentially lead to their accumulation within the bone marrow compartment. However, in the phase 1b study of PF-04136309 in patients with pancreatic ductal adenocarcinoma, while a decrease in peripheral blood inflammatory monocytes was observed, there was no corresponding accumulation of CD14+ CCR2+ inflammatory monocytes detected in the bone marrow. This finding did not fully support the initial hypothesis regarding bone marrow accumulation as a consequence of CCR2 blockade in this specific clinical setting.

| Pharmacodynamic Marker | Observed Effect of this compound Treatment (in PDAC patients) | Relevant Source(s) |

| Peripheral Blood CD14+ CCR2+ IM Levels | Decreased | |

| Tumor-Associated Macrophage Depletion (Tumor) | Observed | |

| CD14+ CCR2+ IM Accumulation (Bone Marrow) | Not observed |

Clinical Research and Translational Implications Excluding Dosage/administration

Clinical Trial Design and Objectives

Clinical investigations into PF-4136309 for pancreatic cancer have centered on its role as a C-C chemokine receptor 2 (CCR2) antagonist, a mechanism intended to modulate the tumor microenvironment. nih.gov The rationale for these studies is based on the understanding that the CCL2/CCR2 chemokine axis is instrumental in recruiting tumor-associated macrophages (TAMs), which contribute to an immunosuppressive environment that fosters tumor growth and chemoresistance. nih.govnih.gov

Phase 1b clinical trials were designed to assess this compound in combination with standard-of-care chemotherapy for patients with pancreatic ductal adenocarcinoma (PDAC). The primary goals included evaluating the tolerability of the combination therapies and observing the pharmacodynamic effects of CCR2 inhibition.

A key objective of the initial phase 1b studies was to establish the general tolerability of this compound when administered alongside cytotoxic chemotherapy regimens.

With Nab-Paclitaxel/Gemcitabine (B846): In a phase 1b study combining this compound with nab-paclitaxel and gemcitabine for first-line treatment of metastatic PDAC, the combination was initially reported as well-tolerated. researchgate.net However, further evaluation revealed a safety profile that raised concerns about synergistic pulmonary toxicity. larvol.com A subsequent phase 2 trial of this combination was ultimately terminated due to toxicity concerns and a lack of superior efficacy compared to the chemotherapy-alone group. researchgate.net

With FOLFIRINOX: In a separate phase 1b trial for locally advanced and borderline resectable pancreatic cancer, the combination of this compound with FOLFIRINOX was found to be safe and tolerable. nih.govoncology-central.com Reports indicated that adverse effects were no more severe than with standard chemotherapy. oncology-central.com

A central objective of the clinical studies was to determine if this compound could effectively modulate the tumor microenvironment by blocking the CCR2 pathway. nih.gov this compound is a potent antagonist of CCR2 and has been shown to inhibit CCR2-mediated signaling events. medchemexpress.com The therapeutic hypothesis was that by inhibiting CCR2, this compound would block the recruitment of immunosuppressive TAMs, thereby potentially enhancing the efficacy of chemotherapy. nih.govresearchgate.net

Corollary studies from clinical trials provided evidence of pharmacodynamic activity. Research confirmed that treatment with this compound in combination with chemotherapy successfully reduced CCR2⁺ monocytes. researchgate.net This finding supports the compound's proposed mechanism of action, indicating that CCR2 inhibition may improve the immune response within the tumor microenvironment. nih.govresearchgate.net

Clinical trials evaluated this compound in combination with two primary chemotherapy backbones for pancreatic cancer.

A phase 1b/2 study was initiated to evaluate the safety, tolerability, and efficacy of this compound combined with nab-paclitaxel and gemcitabine in patients with previously untreated metastatic PDAC. nih.govdana-farber.org The trial aimed to assess whether adding the CCR2 inhibitor could enhance the efficacy of this standard chemotherapy regimen. dana-farber.org Despite initial signs of tolerability, the study did not demonstrate a significant improvement in clinical response over nab-paclitaxel and gemcitabine alone and was ultimately halted. researchgate.netlarvol.com

Clinical Trial Response Data

Below is a summary of the reported efficacy from a phase 1b trial of this compound in combination with FOLFIRINOX.

| Efficacy Endpoint | This compound + FOLFIRINOX | FOLFIRINOX Alone |

| Objective Response Rate (ORR) | 49% | 0% |

| Disease Control Rate (DCR) | 97% | 80% |

Combination Therapy Regimens

Translational Insights from Clinical Investigations

Clinical investigations into this compound, an orally available antagonist of the C-C chemokine receptor 2 (CCR2), have provided crucial insights into its biological activity and translational potential in human subjects. cancer.govnih.gov The primary mechanism of this compound involves binding to CCR2, thereby preventing its interaction with the chemokine ligand CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1). cancer.govnih.gov This action is intended to inhibit the recruitment of CCR2-expressing inflammatory monocytes from the bone marrow to the peripheral circulation and ultimately to sites of disease, such as tumors. nih.govnih.gov

Impact on Circulating Inflammatory Monocytes in Patients

Clinical studies have demonstrated that this compound effectively modulates the trafficking of inflammatory monocytes. The CCL2-CCR2 axis is a critical pathway for the recruitment of these monocytes, which can differentiate into tumor-associated macrophages (TAMs) within the tumor microenvironment. nih.govmdpi.comfrontiersin.org

In a Phase 1b study involving patients with locally advanced and borderline resectable pancreatic ductal adenocarcinoma (PDAC), the combination of PF-04136309 with FOLFIRINOX chemotherapy was shown to prevent the mobilization of inflammatory monocytes from the bone marrow into the peripheral blood. nih.gov This effect was observed when comparing patients receiving the combination therapy to those receiving FOLFIRINOX alone. nih.gov

Another clinical trial investigating PF-04136309 in combination with nab-paclitaxel and gemcitabine for metastatic PDAC also confirmed a reduction in circulating inflammatory monocytes. nih.gov Specifically, the study noted a decrease in the levels of CD14+CCR2+ inflammatory monocytes in the peripheral blood of patients receiving the treatment. nih.gov

| Patient Cohort | Observation | Source |

|---|---|---|

| FOLFIRINOX + PF-04136309 | Prevents mobilization of bone marrow-derived inflammatory monocytes into peripheral circulation. | nih.gov |

| Nab-paclitaxel/gemcitabine + PF-04136309 | Decreased levels of CD14+CCR2+ inflammatory monocytes in peripheral blood. | nih.gov |

Assessment of Biological Activity in Human Subjects

The biological activity of this compound in human subjects has been assessed through its direct effects on target cell populations and the tumor microenvironment. The primary intended biological effect—the inhibition of monocyte migration—has been confirmed in clinical settings. nih.govnih.gov

A key finding from a Phase 1b study was that while levels of CD14+CCR2+ inflammatory monocytes decreased in the peripheral blood, these cells did not accumulate in the bone marrow. nih.gov This suggests that the CCR2 blockade effectively disrupts the trafficking of these immune cells. Corollary studies from another trial support these findings, indicating that CCR2 blockade with PF-04136309 reduces the presence of tumor-associated macrophages and alters the broader tumor microenvironment. nih.gov This alteration is a significant indicator of the compound's biological activity, as TAMs are known to contribute to an immunosuppressive tumor microenvironment. nih.govmdpi.com

| Biological Endpoint | Observed Effect | Source |

|---|---|---|

| Circulating Inflammatory Monocytes (CD14+CCR2+) | Significant decrease observed in peripheral blood. | nih.gov |

| Tumor-Associated Macrophages (TAMs) | Corollary studies suggest a reduction in TAMs. | nih.gov |

| Tumor Microenvironment (TME) | Evidence of alteration in the TME. | nih.gov |

Molecular and Structural Analysis of Ccr2 Antagonism by Pf 4136309

Structural Principles of Small Molecule Antagonism Towards CCR2

Small molecule antagonists like PF-4136309 interact with CCR2 by binding to specific regions within the receptor. Orthosteric inhibitors of CCR2 are characterized by their ability to occupy a particular tunnel within the receptor structure. researchgate.netresearchgate.netnih.govbiorxiv.orgresearchgate.netresearchgate.net Beyond this primary binding site, an extra-helical groove has also been identified as playing a role in modulating CCR2 activity. researchgate.netresearchgate.netnih.govbiorxiv.orgresearchgate.netresearchgate.net

Occupancy of Inactive-State-Specific Tunnel

Orthosteric inhibitors of CCR2, including this compound, universally occupy a tunnel located between transmembrane helices 1 and 7 (TM1-TM7) of the receptor. researchgate.netresearchgate.netnih.govbiorxiv.orgresearchgate.netresearchgate.net This tunnel is specific to the inactive state of the receptor. researchgate.netresearchgate.netnih.govbiorxiv.orgresearchgate.netresearchgate.net The binding within this tunnel is a fundamental principle governing the interaction of many diverse small molecule CCR2 antagonists, despite variations in their chemical scaffolds. researchgate.netnih.govresearchgate.netbiorxiv.org

Role of Extra-Helical Groove for Modulation

An unexpected finding in the structural analysis of CCR2 antagonism is the role of an extra-helical groove. researchgate.netresearchgate.netnih.govbiorxiv.orgresearchgate.netresearchgate.net This groove is accessible through the TM1-TM7 tunnel and has been suggested as a potential targetable interface for modulating CCR2 and CCR5 activity. researchgate.netresearchgate.netnih.govbiorxiv.orgresearchgate.netresearchgate.net While this compound primarily utilizes the major subpocket within the orthosteric site, the existence and potential role of this extra-helical groove highlight additional complexities in chemokine receptor antagonism. researchgate.netnih.govresearchgate.netbiorxiv.orgresearchgate.net

Molecular Determinants of Binding Affinity and Selectivity

The binding affinity and selectivity of this compound for CCR2 are determined by specific molecular interactions with key residues within the receptor binding pocket. These interactions involve residues crucial for antagonist access and hydrogen bonding, as well as structural features that differentiate CCR2 from other receptors like CCR5 and account for species-specific binding. nih.govresearchgate.netguidetopharmacology.org

Residues Involved in Antagonist Access and Hydrogen Bonding

Studies involving molecular docking and structural analysis have identified key residues in CCR2 that are involved in the binding of orthosteric antagonists, including this compound. Many antagonists, despite scaffold variations, utilize an amide linker or isostere to form hydrogen bonds with residues such as Y491.39 and/or T2927.40 located in the TM1-TM7 tunnel. researchgate.netnih.govresearchgate.netbiorxiv.org These residues are conserved between CCR2 and CCR5. researchgate.netnih.govbiorxiv.org Additionally, some compounds, including this compound, form interactions with other residues. This compound has been shown to extend towards a major subpocket and form a hydrogen bond with T1794.64 in human CCR2. nih.govresearchgate.net The residue E2917.39 in CCR2 is also implicated in forming salt-bridges or hydrogen bonds with some antagonists. rsc.orgnih.govbiorxiv.org

Structural Basis for Human/Mouse and CCR2/CCR5 Selectivity

Selectivity of CCR2 antagonists over other chemokine receptors, particularly CCR5 due to its sequence homology, is a critical aspect of their pharmacological profile. researchgate.netrsc.orgnih.govresearchgate.netresearchgate.net this compound demonstrates selectivity for CCR2 over CCR5. nih.govresearchgate.net The structural basis for this selectivity involves differences in amino acid residues between the receptors. researchgate.netnih.govbiorxiv.orgresearchgate.netbiorxiv.org

One proposed mechanism for CCR2 selectivity involves the compound extending into the major subpocket of the receptor. researchgate.netnih.govbiorxiv.orgresearchgate.net This allows interaction with residues such as H1213.33, P19245.52(ECL2), and potentially R2065.42, which are conserved in mouse CCR2 but differ in human CCR5. researchgate.netnih.govbiorxiv.orgresearchgate.net For instance, the corresponding residues in hCCR5 (F1093.33 and S18045.52(ECL2)) may sterically hinder or block interactions that are possible in CCR2. researchgate.netnih.govbiorxiv.org While this mechanism has been proposed for this compound and other compounds, experimental validation through mutagenesis studies has yielded complex results, suggesting that the selectivity mechanism may be compound-specific or involve multiple factors. researchgate.netnih.govbiorxiv.org

Another residue implicated in CCR2/CCR5 and human/mouse antagonist selectivity is S1012.63 in CCR2. researchgate.netnih.govbiorxiv.orgresearchgate.netresearchgate.net Experimental gain-of-function mutagenesis studies have corroborated the role of this residue in selectivity. researchgate.netnih.govbiorxiv.orgresearchgate.netresearchgate.net

This compound exhibits potent activity against human, mouse, and rat CCR2, with IC50 values in the nanomolar range. cenmed.commedchemexpress.com

Here is a data table summarizing the potency of this compound across different species:

| Species | CCR2 IC50 (nM) |

| Human | 5.2 |

| Mouse | 17 |

| Rat | 13 |

Data Source: cenmed.commedchemexpress.com

This compound also shows potency in inhibiting CCR2-mediated cellular activities such as chemotaxis and signaling events like intracellular calcium mobilization and ERK phosphorylation. medchemexpress.com

Here is a data table summarizing the cellular activity of this compound:

| Cellular Activity | IC50 (nM) |

| Human Chemotaxis Activity | 3.9 |

| Whole Blood Assay | 19 |

| Mouse Chemotaxis Assay | 16 |

| Rat Chemotaxis Assay | 2.8 |

| Intracellular Ca2+ Mobilization | 3.3 |

| ERK Phosphorylation | 0.5 |

Data Source: medchemexpress.comnih.gov

Computational Approaches in Antagonist Discovery and Optimization

Computational approaches, such as molecular docking and artificial-intelligence-powered compound library screening, have been instrumental in uncovering the structural principles of small molecule antagonism and selectivity towards CCR2 and CCR5. nih.govbiorxiv.orgresearchgate.net These methods allow for the generation of 3D models of receptor complexes with antagonists, providing insights into the molecular determinants of affinity and selectivity that were previously unappreciated. nih.govbiorxiv.org

Molecular Docking and Virtual Compound Library Screening

Molecular docking and virtual compound library screening are computational techniques used to predict the binding pose and affinity of small molecules, such as this compound, to a target protein like CCR2 researchgate.netresearchgate.netnih.govnih.govbiorxiv.org. These methods are valuable for identifying potential lead compounds and understanding the molecular determinants of binding.

Studies utilizing molecular docking and virtual screening have aimed to uncover the structural principles governing the interaction of small molecule antagonists with CCR2 researchgate.netnih.govbiorxiv.org. These efforts have systematically identified determinants of binding affinity and selectivity for various CCR2 antagonist chemotypes nih.gov. Despite variations in their chemical scaffolds, orthosteric CCR2 inhibitors, including this compound, have been shown to consistently occupy a tunnel located between helices 1 and 7 of the receptor, which is specific to the inactive state of CCR2 researchgate.netnih.govbiorxiv.org. An additional extra-helical groove, accessible through this tunnel, has also been identified as a potential binding interface for CCR2 modulation researchgate.netnih.govbiorxiv.org.

Molecular docking of this compound has revealed its mode of binding, indicating that it utilizes a major subpocket within the CCR2 binding site. This binding mode has been observed to be shared by other CCR2 antagonists, such as INCB-3284 and INCB-3344 researchgate.net. The identification of these conserved and unique binding determinants provides insights that can guide future structure-guided optimization of CCR2 antagonists nih.govresearchgate.net.

Retrospective virtual ligand screening studies, using libraries containing known CCR2 and CCR5 orthosteric antagonists and decoys, have been performed to assess the impact of subtle binding pocket rearrangements on antagonist binding to CCR2 nih.gov. These studies have also highlighted the strong chemotype selectivity of existing CCR2 structures nih.govbiorxiv.orgresearchgate.net.

The lack of experimental CCR2 crystal structures has historically limited the application of structure-based drug design researchgate.netresearchgate.netnih.gov. To address this, ligand-steered homology modeling strategies have been developed, utilizing structures of closely related receptors like CXCR4 as templates researchgate.netnih.gov. These models, combined with techniques like flexible docking, aim to generate ligand-induced fit models that better represent the CCR2-ligand complex researchgate.netnih.gov. Prospective virtual screening based on these models has led to the identification of hit compounds, validating the efficacy of these computational approaches researchgate.netresearchgate.netnih.gov.

Future Directions and Research Gaps

Optimizing CCR2-Targeting Therapeutics for Clinical Translation

A key area for future direction involves optimizing the properties of CCR2 antagonists to improve their clinical success. Challenges in translating preclinical findings to human efficacy have been attributed to factors such as suboptimal properties of compound candidates and species differences in receptor affinity. researchgate.netnih.govbiorxiv.orgbiorxiv.orgnih.govrsc.org For instance, the affinity of some CCR2 antagonists for mouse and other non-primate CCR2 can be markedly lower compared to the human receptor, potentially confounding the translation of results from animal models. nih.govnih.gov Structure-based drug design approaches are seen as valuable tools to rationalize and accelerate the discovery and optimization of CCR2 antagonists, aiming to address these challenges. nih.govbiorxiv.orgbiorxiv.orgnih.gov Achieving high in vivo receptor occupancy over extended periods is considered important for therapeutic efficacy, particularly in inflammatory contexts, which presents a challenge given the need to competitively inhibit the high-affinity interaction between CCR2 and its abundant chemokine ligands. nih.gov

Addressing Challenges of Chemokine System Redundancy

The inherent redundancy within the chemokine system poses a significant research gap and challenge for CCR2-targeted therapies. nih.govbiorxiv.orgbiorxiv.orgnih.govrsc.orgfrontiersin.org While CCL2 is the primary ligand for CCR2, other chemokines such as CCL7 (MCP-3), CCL8 (MCP-2), CCL12 (MCP-5), and CCL13 (MCP-4) can also activate CCR2. frontiersin.orgfrontiersin.org Furthermore, CCL2 has been reported to bind to other receptors like CCR4. frontiersin.org This promiscuity and the existence of multiple ligands for CCR2, as well as the potential for CCL2 to interact with other receptors, can impact the effectiveness of solely blocking CCR2. frontiersin.org Future research needs to better understand the contributions of these other chemokine-receptor interactions to disease pathology and explore strategies to overcome this redundancy, potentially through targeting multiple nodes in the chemokine network or focusing on specific downstream signaling pathways. rsc.orgfrontiersin.org

Investigating Synergistic Therapeutic Combinations

Exploring synergistic therapeutic combinations represents a promising future direction for enhancing the efficacy of CCR2 antagonists. Research has indicated that combining CCR2 antagonism with other therapeutic strategies can yield improved outcomes. For example, in a rat model of crescentic glomerulonephritis, combination therapy with a CCR2 antagonist and an angiotensin II type 1 receptor blocker (ARB) markedly attenuated renal injury, demonstrating synergistic effects compared to monotherapy. ahajournals.org Similarly, in rodent models of non-alcoholic steatohepatitis (NASH) and fibrosis, a combination treatment involving a CCR2/CCR5 inhibitor and a fibroblast growth factor 21 (FGF21) agonist showed amplified beneficial effects on steatohepatitis and fibrosis compared to single-drug treatment. mdpi.com In the context of cancer, targeting the CCL2/CCR2 axis in combination with chemotherapy or immune checkpoint inhibitors has shown potential in preclinical studies to modify the tumor microenvironment and enhance anti-tumor immunity. frontiersin.orgfrontiersin.org These findings highlight the potential for combining CCR2 antagonism with agents that address complementary pathways involved in disease pathogenesis.

Exploring Novel Indications for CCR2 Antagonism beyond Current Research

While CCR2 antagonism has been investigated in various inflammatory and immune-related diseases, exploring novel indications beyond current research areas is a crucial future direction. CCR2 and its ligands are implicated in the pathogenesis of a wide range of conditions due to their critical role in monocyte/macrophage migration and inflammation. nih.govrsc.org Beyond established research areas such as cardiovascular disease, diabetes, liver fibrosis, neuropathic pain, rheumatoid arthritis, and neuroinflammation, potential novel indications include inflammatory bowel disease and myxomatous valve disease. nih.govrsc.orgjacc.org Further research is needed to fully elucidate the specific roles of the CCR2 pathway in the pathogenesis of these and other conditions, which could pave the way for exploring the therapeutic potential of CCR2 antagonists like PF-4136309 in these new areas.

Further Elucidation of Immunomodulating and Antineoplastic Activities

Further research is needed to fully elucidate the immunomodulating and antineoplastic activities of CCR2 antagonists. This compound is known to have potential immunomodulating and antineoplastic properties. medkoo.comncats.iosemanticscholar.orgcancer.gov CCR2 is highly expressed on monocytes and macrophages, and its activation stimulates their migration and infiltration into tissues, including the tumor microenvironment. semanticscholar.orgcancer.gov In the context of cancer, CCR2-expressing monocytes and macrophages, particularly tumor-associated macrophages (TAMs), can contribute to an immunosuppressive environment, promoting tumor growth, angiogenesis, and metastasis. semanticscholar.orgfrontiersin.orgfrontiersin.orgmdpi.commdpi.com CCR2 antagonism can limit the recruitment of these immunosuppressive cells to tumors, potentially modifying the tumor microenvironment and enhancing anti-tumor immune responses. researchgate.netfrontiersin.orgfrontiersin.orgmdpi.com However, the precise mechanisms by which CCR2 antagonists exert their immunomodulating and antineoplastic effects, including their impact on different immune cell subsets and their interplay within the complex tumor microenvironment, require further detailed investigation. frontiersin.orgfrontiersin.org

Q & A

Basic Research Questions

Q. What is the primary pharmacological target of PF-4136309, and how does its selectivity profile impact experimental design?

- Answer : this compound is a potent, selective CCR2 antagonist with IC50 values of 5.2 nM (human), 17 nM (mouse), and 13 nM (rat) . Its selectivity over CCR5 and other chemokine receptors is critical for interpreting results in immune cell migration or inflammation studies. Researchers must validate selectivity via competitive binding assays (e.g., against CCR1, CCR3, or CCR5) to rule off-target effects, particularly in co-culture systems involving macrophages or T-cells .

Table 1: Species-Specific IC50 Values

| Species | IC50 (nM) |

|---|---|

| Human | 5.2 |

| Mouse | 17 |

| Rat | 13 |

| Source: MedChemExpress (HY-13245) |

Q. How can in vitro models be optimized to study this compound’s inhibition of CCR2-mediated signaling?

- Answer : Use multi-cell co-culture systems (e.g., macrophages + myoblasts) to mimic physiological interactions. In a study blocking NAMPT-induced myoblast proliferation, this compound’s lack of effect (vs. CCR5 antagonists) highlighted CCR2-independent pathways, necessitating siRNA knockdown of CCR2 or CCL2-neutralizing antibodies as controls . Include dose-response curves (1–100 nM) and measure downstream markers like p38 MAPK phosphorylation .

Advanced Research Questions

Q. How do contradictory findings about this compound’s efficacy in vivo vs. in vitro models inform mechanistic hypotheses?

- Answer : In pancreatic ductal adenocarcinoma (PDAC), this compound reduced tumor-associated macrophage (TAM) infiltration in vivo but showed limited efficacy in vitro . This discrepancy suggests microenvironmental factors (e.g., stromal CCL2 gradients) modulate CCR2 antagonism. To resolve this, employ intravital imaging or spatial transcriptomics in murine PDAC models to track macrophage migration dynamics .

Table 2: Key Contrasting Findings

| Model | Observation | Implication |

|---|---|---|

| In vitro | No block of NAMPT-driven proliferation | CCR5, not CCR2, mediates signaling |

| In vivo | Reduced TAMs in PDAC tumors | Stromal CCL2 drives CCR2 dependency |

Q. What methodological pitfalls arise when combining this compound with chemotherapy agents like gemcitabine?

- Answer : Synergy studies require rigorous pharmacokinetic (PK) alignment. This compound’s oral bioavailability and half-life (~4–6 hours in rodents) must overlap with gemcitabine’s administration schedule. In a phase 2 trial, co-administration with FOLFIRINOX showed no added toxicity, but researchers should monitor liver enzymes due to CCR2’s role in hepatic inflammation . Use isobologram analysis to distinguish additive vs. synergistic effects .

Q. How can proteomic datasets resolve ambiguities in this compound’s impact on lysosomal or immune network proteins?

- Answer : Proteomic profiling (e.g., LC-MS/MS) of this compound-treated macrophages identified dysregulated lysosomal enzymes (e.g., cathepsins) and cytokines (IL-1β, TNF-α) . Integrate these data with pathway enrichment tools (DAVID, STRING) to map CCR2-linked networks. For example, ER-localized RNA changes in this compound-treated cells suggest cross-talk between chemokine signaling and unfolded protein response .

Methodological Guidelines

- Dosage Validation : For murine studies, use 10 mg/kg oral dosing (bioavailability >70%) with plasma LC-MS monitoring to ensure target engagement .

- Controls : Include CCR2-knockout models or CCL2-neutralizing antibodies (e.g., Carlumab) to confirm on-mechanism effects .

- Data Conflicts : Address discrepancies (e.g., in vitro inactivity vs. in vivo efficacy ) by testing CCR2/CCL2 axis redundancy or compensatory pathways like CX3CR1.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.